molecular formula C10H15BN2O3 B14136773 Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]- CAS No. 397843-81-1

Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-

Cat. No.: B14136773
CAS No.: 397843-81-1
M. Wt: 222.05 g/mol
InChI Key: FPBLPNNLIDUSDD-UHFFFAOYSA-N
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Description

Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]- is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]- typically involves the reaction of 3-aminophenylboronic acid with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-Aminophenylboronic acid+Isopropyl isocyanateBoronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-\text{3-Aminophenylboronic acid} + \text{Isopropyl isocyanate} \rightarrow \text{Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-} 3-Aminophenylboronic acid+Isopropyl isocyanate→Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boronic acids can undergo oxidation reactions to form boronic esters or borates.

    Reduction: Reduction of boronic acids can lead to the formation of boranes.

    Substitution: Boronic acids are known for their ability to participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts and aryl halides in the Suzuki-Miyaura coupling reaction.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds in the case of Suzuki-Miyaura coupling.

Scientific Research Applications

Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of sensors for detecting biological molecules such as sugars and amino acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of protease inhibitors.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and inhibitors. The compound can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid with a phenyl group.

    3-Aminophenylboronic acid: A precursor in the synthesis of boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-.

    4-Formylphenylboronic acid: Used in similar applications but with different reactivity due to the formyl group.

Uniqueness

Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]- is unique due to the presence of the isopropylamino carbonyl group, which imparts specific reactivity and binding properties. This makes it particularly useful in applications requiring selective binding and recognition of biological molecules.

Properties

CAS No.

397843-81-1

Molecular Formula

C10H15BN2O3

Molecular Weight

222.05 g/mol

IUPAC Name

[3-(propan-2-ylcarbamoylamino)phenyl]boronic acid

InChI

InChI=1S/C10H15BN2O3/c1-7(2)12-10(14)13-9-5-3-4-8(6-9)11(15)16/h3-7,15-16H,1-2H3,(H2,12,13,14)

InChI Key

FPBLPNNLIDUSDD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)NC(C)C)(O)O

Origin of Product

United States

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